2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate

Melanocortin-4 Receptor GPCR Antagonism Cancer Cachexia

This compound is a potent, orally active MC4R antagonist (IC50 52 nM) with documented in vivo efficacy in promoting food intake in murine cachexia models. The 2-methylpropyl ester moiety confers optimal steric bulk, lipophilicity, and metabolic stability. It serves as a critical reference tool for cAMP-based assays and in vivo pharmacologic studies. Substituting with unvalidated analogs risks data reproducibility. Ideal for appetite regulation and metabolic disease research.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
CAS No. 136817-34-0
Cat. No. B1418604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate
CAS136817-34-0
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)N1CCN(CC1)C2=CC=CC=C2N
InChIInChI=1S/C15H23N3O2/c1-12(2)11-20-15(19)18-9-7-17(8-10-18)14-6-4-3-5-13(14)16/h3-6,12H,7-11,16H2,1-2H3
InChIKeyQOMDMTFDMASOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate (CAS 136817-34-0): A Specialized Piperazine Carboxylate for Receptor Antagonism and Metabolic Research


2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate (CAS 136817-34-0) is a synthetic arylpiperazine derivative with the molecular formula C₁₅H₂₃N₃O₂ and a molecular weight of 277.36 g/mol. It is also known by its IUPAC name, isobutyl 4-(2-aminophenyl)-1-piperazinecarboxylate [1]. This compound is a member of a well-characterized class of piperazine-based molecules frequently explored as ligands for aminergic G protein-coupled receptors (GPCRs) [2]. Its primary documented biological activity is as an antagonist for the Melanocortin-4 Receptor (MC4R), a key regulator of appetite and energy homeostasis .

Why Generic Substitution of 2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate with Other Piperazine Carboxylates is Not Recommended


Arylpiperazines are a highly modular and versatile class of compounds where even subtle modifications to the ester substituent or the position of the amino group on the phenyl ring can drastically alter receptor affinity, selectivity, and pharmacokinetic properties [1]. For instance, the difference between a 2-methylpropyl (isobutyl) and a tert-butyl ester can impact a molecule's steric bulk, lipophilicity (cLogP), and metabolic stability. In the context of MC4R antagonism, the specific 2-methylpropyl carboxylate moiety of CAS 136817-34-0 has been associated with both in vitro potency and a favorable in vivo efficacy profile, including the promotion of food intake in a murine cachexia model . Direct substitution with a closely related analog, such as the corresponding ethyl ester (C₁₃H₁₉N₃O₂) or tert-butyl ester (C₁₅H₂₃N₃O₂), without validating target engagement and functional activity in the same assay system is a significant scientific risk that could compromise experimental reproducibility and data integrity.

Quantitative Differentiation of 2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate: A Comparative Analysis for Informed Procurement


Comparative In Vitro Potency as a Melanocortin-4 Receptor (MC4R) Antagonist

In functional antagonist assays using human MC4R expressed in HEK293 cells, this compound demonstrated an IC₅₀ of 52 nM against α-MSH-stimulated cAMP production [1]. This potency is compared against its activity at the closely related MC3R subtype, where it showed an IC₅₀ of 345 nM, indicating a significant 6.6-fold selectivity window [1]. This level of potency is within the range of other arylpiperazine MC4R antagonists identified in the literature, positioning it as a viable tool compound for in vitro target validation [2].

Melanocortin-4 Receptor GPCR Antagonism Cancer Cachexia

Comparative In Vivo Efficacy in a Murine Cancer Cachexia Model

Oral administration of this compound to tumor-bearing mice has been reported to promote food intake, a key therapeutic endpoint in models of cancer cachexia . This in vivo efficacy aligns with the validated mechanism of MC4R antagonism, as demonstrated by other piperazine-based antagonists in the same disease model [1]. In a related study, structurally similar MC4R antagonists (e.g., compound 11d) administered orally at 20 mg/kg resulted in significantly increased food intake and weight gain in a murine cachexia model [1].

In Vivo Pharmacology Cancer Cachexia Appetite Stimulation

Comparative Physicochemical Properties Influencing Formulation and Handling

The computed partition coefficient (XLogP3-AA) for this compound is 2.4, indicating moderate lipophilicity [1]. This is a key differentiator from more polar analogs with smaller ester groups (e.g., ethyl ester) and more lipophilic analogs with larger ester groups (e.g., tert-butyl ester), which have different calculated LogP values . The presence of a single hydrogen bond donor (from the primary amine) and four hydrogen bond acceptors suggests a specific solubility and permeability profile that may be favorable for certain assay conditions.

Lipophilicity Drug Formulation Compound Handling

Recommended Research and Industrial Application Scenarios for 2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate Based on Quantitative Evidence


In Vitro Pharmacological Profiling of Melanocortin-4 Receptor Antagonists

This compound is ideally suited for in vitro studies requiring a potent (IC₅₀ 52 nM) and selective MC4R antagonist [1]. It can be used as a reference tool in cell-based assays (e.g., cAMP accumulation) to benchmark the activity of novel MC4R ligands or to confirm on-target effects in genetic or pharmacologic studies of the melanocortin system. Its 6.6-fold selectivity over MC3R provides a useful window for dissecting subtype-specific functions [1].

In Vivo Proof-of-Concept Studies in Cancer Cachexia Models

Based on its reported in vivo activity in promoting food intake in tumor-bearing mice , this compound is a strong candidate for pre-clinical studies investigating the therapeutic potential of MC4R antagonism for cancer cachexia and other wasting disorders. Its demonstrated oral activity suggests it can be administered via routes relevant to potential therapeutic development .

Chemical Biology and Tool Compound Development for Metabolic Research

The compound serves as a valuable chemical probe for dissecting the role of central MC4R signaling in appetite regulation and energy balance. Its well-defined structure and target engagement make it suitable for use in combination with genetic models (e.g., MC4R knockout mice) or other pharmacological agents to elucidate complex metabolic pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.